Regioisomeric Purity and Identity: Chromatographic and Spectroscopic Confirmation Against the 5-Chloro Isomer
The differentiation between 6-amino-4-chloro-1H-indazole-3-carboxylic acid and its 5-chloro positional isomer (CAS 1077-95-8) is analytically resolvable. The target compound is supplied at NLT 98% purity with ISO-certified quality systems, while the 5-chloro isomer is typically offered at comparable purity levels. However, the two regioisomers are distinguishable by 1H and 13C NMR: the 4-chloro substitution pattern produces distinct aromatic proton coupling constants and carbon chemical shifts versus the 5-chloro isomer due to differing electronic environments on the indazole ring . Vendors confirm that NMR is employed to verify the substitution pattern and amine/chlorine positions; inconsistent integration ratios may indicate impurities or isomeric contamination . HPLC purity of the target compound is typically ≥97% (Leyan, P/N 2132186) to NLT 98% (MolCore, P/N MC761960), meeting pharmaceutical intermediate quality standards . The 5-chloro isomer (CAS 1077-95-8) has been independently studied as an antifungal and anti-inflammatory scaffold but cannot serve as a direct synthetic substitute for the 4-chloro-6-amino pattern in kinase inhibitor programs [1].
| Evidence Dimension | Regioisomeric identity (chloro position 4 vs. 5) and purity |
|---|---|
| Target Compound Data | 6-Amino-4-chloro-1H-indazole-3-carboxylic acid; purity ≥97% (Leyan) to NLT 98% (MolCore); molecular weight 211.61 g/mol |
| Comparator Or Baseline | 5-Chloro-1H-indazole-3-carboxylic acid (CAS 1077-95-8); lacks 6-amino group; different biological activity profile |
| Quantified Difference | Chloro position 4→5 shift alters electronic distribution and downstream reactivity; purity comparable but regioisomeric identity fundamentally different |
| Conditions | 1H/13C NMR (e.g., 601 MHz, CDCl3) for structural confirmation; HPLC for purity determination |
Why This Matters
Regioisomeric identity directly determines the compound's suitability as a synthetic intermediate for specific target molecules; procurement of the wrong isomer leads to failed syntheses and invalid biological data.
- [1] Crocetti L, et al. Journal of Medicinal Chemistry, 2013. 5-Chloro-1H-indazole-3-carboxylic acid (CAS 1077-95-8) biological activity profile. View Source
